Product packaging for (4E)-4-[(2-Aminoethyl)imino]pentan-2-one(Cat. No.:CAS No. 82427-19-8)

(4E)-4-[(2-Aminoethyl)imino]pentan-2-one

Cat. No.: B14415027
CAS No.: 82427-19-8
M. Wt: 142.20 g/mol
InChI Key: PXCJXKUIOPLBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-[(2-Aminoethyl)imino]pentan-2-one is a valuable chemical intermediate designed for research applications, particularly in the field of coordination chemistry. Its molecular structure features imine and ketone functional groups, making it a versatile precursor for the synthesis of more complex molecules. This compound serves as a key building block in the preparation of tetradentate Schiff base ligands, which are known to form stable complexes with various transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) . Research indicates that metal complexes derived from similar structural frameworks exhibit enhanced biological activities compared to their free ligands . These complexes have been shown to possess significant antibacterial properties and potent antioxidant activity, effectively scavenging stable free radicals like DPPH and ABTS in vitro . The primary research value of this compound lies in its ability to chelate metal centers, often leading to complexes with potential applications in pharmaceutical sciences and bioinorganic chemistry. Researchers utilize this compound to develop novel coordination compounds with tailored geometries (e.g., tetrahedral or square-planar) for studying structure-activity relationships . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B14415027 (4E)-4-[(2-Aminoethyl)imino]pentan-2-one CAS No. 82427-19-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82427-19-8

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4-(2-aminoethylimino)pentan-2-one

InChI

InChI=1S/C7H14N2O/c1-6(5-7(2)10)9-4-3-8/h3-5,8H2,1-2H3

InChI Key

PXCJXKUIOPLBAA-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN)CC(=O)C

Origin of Product

United States

Synthetic Methodologies for 4e 4 2 Aminoethyl Imino Pentan 2 One

Foundational Principles of Schiff Base Condensation Reactions Applied to (4E)-4-[(2-Aminoethyl)imino]pentan-2-one

The synthesis of this compound is fundamentally based on the principles of Schiff base condensation. This reaction involves the formation of an imine (a compound containing a carbon-nitrogen double bond) from the reaction of a primary amine with a carbonyl compound, typically an aldehyde or a ketone. internationaljournalcorner.com

The mechanism for the formation of this Schiff base proceeds through a two-step process:

Nucleophilic Addition: The primary amine, in this case, ethylenediamine (B42938), acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of acetylacetone (B45752) (pentan-2,4-dione). This results in the formation of an unstable intermediate known as a carbinolamine or hemiaminal. internationaljournalcorner.comnih.gov

Dehydration: The carbinolamine intermediate then undergoes dehydration, which involves the elimination of a water molecule to form the stable imine product with a carbon-nitrogen double bond. This step is often catalyzed by either an acid or a base. internationaljournalcorner.comnih.gov

The reaction between acetylacetone and ethylenediamine is a classic example of this type of condensation, leading to the formation of a tetradentate ligand. nih.gov The specific compound, this compound, is a key structure within this class of molecules.

Detailed Synthetic Routes and Optimized Reaction Conditions for this compound

The synthesis of this compound is most commonly achieved through the condensation of acetylacetone with ethylenediamine.

Condensation of Acetylacetone with Ethylenediamine

A well-established method for the synthesis of the parent Schiff base involves the direct reaction of acetylacetone with ethylenediamine. nih.govprojectlist.com.ng In a typical laboratory preparation, acetylacetone is dissolved in a suitable solvent, such as methanol, and cooled in an ice bath. A solution of ethylenediamine in the same solvent is then added slowly with stirring. After the addition is complete, the reaction mixture is warmed to room temperature and the solvent is removed, often using a rotary evaporator, to yield the product. chegg.com

It is important to note that the synthesis of this specific Schiff base structure relies on a dicarbonyl compound like acetylacetone to react with the diamine. The name this compound itself indicates a pentane (B18724) backbone with a ketone at position 2 and an imine at position 4, which is characteristic of the product from the reaction of acetylacetone and ethylenediamine.

Solvent Systems and Temperature Control in Synthesis

The choice of solvent and the control of temperature are crucial for optimizing the yield and purity of the final product.

Solvent Systems: Alcohols, particularly ethanol (B145695) and methanol, are commonly used solvents for this reaction. chegg.comias.ac.in The solubility of the reactants and the resulting Schiff base in these solvents facilitates a homogeneous reaction mixture. The polarity of the solvent can also influence the tautomeric equilibrium of acetylacetone, which exists as a mixture of keto and enol forms. While the enol form is generally more stable in aprotic solvents, the keto form can be more prevalent in protic solvents like water and methanol. researchgate.net

Temperature Control: The reaction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction between the amine and the carbonyl compound. chegg.com Subsequently, the reaction may be allowed to proceed at room temperature or be heated under reflux to ensure completion. For instance, one method involves refluxing an ethanolic solution of acetylacetone and p-anisidine (B42471) (a primary amine) for several hours in the presence of a catalytic amount of piperidine. ias.ac.in

The optimization of reaction conditions can be systematically studied by varying parameters such as the ratio of reactants, catalyst concentration, reaction time, and temperature to achieve the highest possible yield. dergipark.org.tr

Green Chemistry Approaches in the Preparation of this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. worldwidejournals.comresearchgate.net For the synthesis of Schiff bases like this compound, several green chemistry techniques have been explored.

Ultrasonic-Assisted Synthesis: The use of ultrasonic irradiation has emerged as a powerful tool in organic synthesis. questjournals.org Sonochemistry can significantly reduce reaction times, increase product yields, and often allows for reactions to be carried out at room temperature with minimal catalyst. This method is considered a green technique as it minimizes energy consumption and waste generation. ijcce.ac.irijcce.ac.ir

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is another green chemistry approach that has been successfully applied to the synthesis of Schiff bases. researchgate.net Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.gov This technique can also facilitate solvent-free reactions, further enhancing its green credentials. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent, or in the presence of a green solvent like water, is a cornerstone of green chemistry. worldwidejournals.com Solvent-free methods for Schiff base synthesis have been developed, where the reactants are mixed and ground together, sometimes with a solid catalyst, to afford the product in high yield. researchgate.net

Use of Natural Catalysts: The use of natural, biodegradable catalysts, such as lemon juice, has been reported for the synthesis of some Schiff bases. These natural acids can provide the necessary pH for the reaction to proceed efficiently, offering an environmentally benign alternative to traditional acid catalysts. worldwidejournals.com

These green methodologies offer significant advantages over traditional synthetic routes by reducing waste, minimizing energy consumption, and avoiding the use of hazardous solvents and reagents.

Coordination Chemistry of 4e 4 2 Aminoethyl Imino Pentan 2 One and Its Metal Complexes

Synthesis of Metal Complexes Involving (4E)-4-[(2-Aminoethyl)imino]pentan-2-one

The synthesis of metal complexes with this compound can be achieved through several methods, each offering unique advantages in isolating mononuclear, binuclear, or more complex structures.

Preparation of Mononuclear Complexes of this compound

Mononuclear complexes are typically synthesized by the direct reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent. nih.govscribd.com The general procedure involves dissolving the ligand in a solvent like ethanol (B145695) and adding a solution of the metal salt, often a chloride or acetate (B1210297) salt of the desired metal, in a 1:1 molar ratio. researchgate.net The reaction mixture is then refluxed, leading to the precipitation of the complex, which can be isolated by filtration, washed, and dried. nih.gov This method has been successfully employed to prepare mononuclear complexes with various transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netmdpi.com

For instance, the reaction of this compound with metal acetates such as Zn(CH₃COO)₂·2H₂O, Cu(CH₃COO)₂·H₂O, Ni(CH₃COO)₂·4H₂O, or Co(CH₃COO)₂·4H₂O in a 1:1 molar ratio in a hot ethanolic solution yields the corresponding mononuclear complexes. researchgate.net The resulting solid complexes are then filtered, washed with ethanol and diethyl ether, and dried. researchgate.net

Table 1: Examples of Synthesized Mononuclear Metal Complexes

Metal Ion Resulting Complex Geometry Reference
Co(II) Tetrahedral or Octahedral researchgate.netmdpi.com
Ni(II) Square-planar researchgate.netmdpi.com
Cu(II) Square-planar researchgate.netmdpi.com

Methodologies for Homo- and Heterobinuclear Complex Formation

The formation of binuclear complexes involves the use of ligands that possess distinct coordination sites capable of binding two metal ions. While the parent ligand this compound is typically suited for mononuclear complexes, modifications to its structure or the use of specific reaction conditions can lead to binuclear species.

Homobinuclear complexes, containing two identical metal ions, can be prepared by reacting a mononuclear complex that has available coordination sites with another equivalent of the same metal salt. In some cases, adjusting the stoichiometry of the ligand to metal ratio during the initial synthesis can also favor the formation of binuclear structures.

Heterobinuclear complexes, containing two different metal ions, are often synthesized by using a mononuclear complex as a "complex ligand." This involves reacting a stable mononuclear complex, which has uncoordinated donor atoms, with a salt of a different metal ion. This sequential addition method allows for the controlled formation of heterobinuclear species. researchgate.net

Template Synthesis Approaches for this compound Metal Complexes

Template synthesis is a powerful method for the preparation of macrocyclic complexes where the metal ion acts as a template, directing the condensation of precursor molecules to form a ligand around it that would not form in its absence. ias.ac.in In the context of this compound, a template reaction typically involves the in situ formation of the Schiff base ligand in the presence of a metal ion.

This is achieved by reacting the constituent molecules, acetylacetone (B45752) and ethylenediamine (B42938), in the presence of a metal salt. The metal ion coordinates to the reactants, bringing them into the correct orientation for the condensation reaction to occur, leading directly to the formation of the metal complex. This method is particularly useful for synthesizing macrocyclic complexes or when the free ligand is unstable or difficult to isolate. researchgate.net The presence of the metal ion stabilizes the resulting complex. ias.ac.in

Ligand Denticity and Coordination Modes of this compound

The coordination behavior of this compound is a key aspect of its chemistry, dictating the structure and properties of its metal complexes.

Tetradentate Coordination Behavior of the Ligand

This compound typically acts as a tetradentate ligand. researchgate.netmdpi.comresearchgate.net This means it can bind to a central metal ion through four donor atoms simultaneously, forming a stable chelate structure. medcraveonline.com The geometry of the ligand is such that it can wrap around a metal ion, occupying four coordination sites. medcraveonline.com This tetradentate nature leads to the formation of thermodynamically stable complexes with a variety of metal ions. researchgate.net Spectroscopic analyses, such as infrared spectroscopy, confirm this coordination behavior by showing shifts in the vibrational frequencies of the functional groups involved in bonding upon complexation.

Specific Donor Atoms and Binding Sites (e.g., Nitrogen and Oxygen Atoms)

The donor atoms responsible for the coordination of this compound to a metal ion are the two imine nitrogen atoms and the two oxygen atoms from the carbonyl groups of the acetylacetone precursor. researchgate.netmdpi.comresearchgate.net This N₂O₂ donor set is common for Schiff base ligands derived from β-diketones and diamines. researchgate.net

Geometrical Structures of Metal Complexes Incorporating this compound

The coordination of this compound to metal centers gives rise to a variety of geometries, largely dictated by the electronic configuration and size of the metal ion, as well as the stoichiometry of the complex. Spectroscopic and magnetic studies of analogous Schiff base complexes have provided significant insights into the probable structures formed.

Proposed Tetrahedral Geometries for Specific Metal(II) Complexes

For certain divalent metal ions, particularly Co(II), a tetrahedral coordination geometry is often favored. This preference is attributed to the electronic configuration of Co(II) (d⁷), which gains substantial ligand field stabilization energy in a tetrahedral environment, especially with ligands that are not strong-field. In complexes of related Schiff base ligands, electronic spectral data and magnetic moment measurements are consistent with a high-spin Co(II) center in a tetrahedral field. For a closely related ligand, (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one, a tetrahedral geometry has been proposed for its Co(II) complex based on spectral studies. researchgate.net

Square-Planar Geometries of Metal(II) Complexes

Square-planar geometry is predominantly observed for d⁸ metal ions such as Ni(II) and often for Cu(II) (d⁹) due to significant ligand field stabilization energy in this arrangement. For Ni(II) complexes with Schiff base ligands, a square-planar geometry typically results in a diamagnetic, low-spin state. Studies on Ni(II) and Cu(II) complexes of the analogous ligand (4E)-4-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]pentan-2-one suggest a square-planar geometry. researchgate.net Furthermore, the crystal structure of a copper(II) complex with the related tetradentate ONNO ligand, 4-[(2-{[(1E)-1-Methyl-3-oxobutylidene]amino}ethyl)imino]pentan-2-one, revealed a distorted square-planar geometry around the copper atom. researchgate.net

Octahedral Architectures in Metal Complexes

Octahedral geometry is one of the most common coordination geometries for transition metal complexes, involving six donor atoms surrounding the central metal ion. This geometry can be achieved with this compound when the ligand acts in a tetradentate fashion, with two additional coordination sites occupied by solvent molecules or other monodentate ligands. For instance, zinc(II) complexes with N-(2-aminoethyl)-1,3-propanediamine have been shown to adopt a distorted octahedral geometry. orientjchem.org Similarly, many Cu(II) complexes are known to exhibit distorted octahedral geometries due to the Jahn-Teller effect. mdpi.com

Other Observed Coordination Geometries (e.g., Square Pyramidal, Trigonal Bipyramidal)

While less common, other coordination geometries such as square pyramidal and trigonal bipyramidal can also be adopted by metal complexes of this compound. These five-coordinate geometries often arise from the coordination of a fifth ligand, such as a solvent molecule, to a four-coordinate complex. The specific geometry adopted can be influenced by the steric bulk of the ligands and the electronic preferences of the metal ion. For example, some zinc complexes with thioether appended iminophenolate ligands have been found to exhibit five-coordinate zinc centers with geometries tending towards trigonal bipyramidal or square pyramidal. nih.gov

Scope of Investigated Metal Ions in Complexation with this compound

The versatile coordination behavior of this compound allows for the formation of stable complexes with a wide array of transition metal ions. The most extensively studied are the divalent ions of the first transition series.

Transition Metal(II) Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II))

Complexes of this compound and its derivatives with Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. researchgate.net These metal ions readily form stable complexes due to the favorable chelate effect of the tetradentate ligand. The coordination chemistry of Mn(II) with similar Schiff base ligands has also been explored, often resulting in high-spin complexes. nih.gov Zinc(II), with its d¹⁰ configuration, does not have ligand field stabilization energy preferences and its geometry is primarily determined by steric factors and the nature of the ligand, leading to various coordination numbers and geometries, including octahedral. orientjchem.orgnih.gov

Table 1: Summary of Geometries and Investigated Metal Ions for Complexes with this compound and Related Ligands

Metal IonProposed/Observed Geometries
Co(II)Tetrahedral researchgate.net
Ni(II)Square-Planar researchgate.net
Cu(II)Square-Planar researchgate.netresearchgate.net, Octahedral (distorted) mdpi.com
Zn(II)Octahedral (distorted) orientjchem.org, Five-coordinate nih.gov
Mn(II)High-spin complexes (geometry not specified) nih.gov

Other Metal Oxidation States and Types (e.g., Fe(III), Cr(III), Cd(II), VO(II), Au(III), Ru(II/III), Pd(II))

The coordination chemistry of this compound extends beyond common divalent metals to a variety of other metal ions, showcasing the ligand's versatility. This section explores the structural and electronic properties of its complexes with a selection of less common or higher-valent metal ions. The tetradentate N,N',O-donor nature of the Schiff base ligand allows it to form stable complexes with diverse geometric and electronic configurations, influenced by the inherent preferences of each metal center.

Iron(III) Complexes

Iron(III), a d5 metal ion, typically forms stable octahedral complexes. nih.govrsc.org In coordination with a tetradentate Schiff base ligand like this compound, the iron(III) center would likely complete its coordination sphere with two additional monodentate ligands, such as chloride or solvent molecules, resulting in a general formula of [Fe(L)X₂]. The geometry of the Fe(III) ion in such complexes is often distorted octahedral or, in some cases, square pyramidal. rsc.org Magnetic studies of analogous Fe(III) Schiff base complexes often indicate antiferromagnetic interactions in polynuclear structures. rsc.org Mössbauer spectroscopy is a key technique for confirming the +3 oxidation state and probing the electronic environment of the iron nucleus. rsc.orgresearchgate.net

Table 1: Characteristics of a Representative Iron(III) Complex with a Related Ligand

Complex Feature Observation Reference
Example Complex [Fe₄Cl₆(OMe)₂(L¹)₂] (where L¹ is a related β-diketiminate) rsc.org
Oxidation State Fe(III) rsc.org
Coordination Geometry Distorted square pyramidal and distorted octahedral rsc.org

| Magnetic Properties | Antiferromagnetic interactions leading to an S = 0 ground state | rsc.org |

Chromium(III) Complexes

Chromium(III) is a d³ ion that almost exclusively forms kinetically inert, octahedral complexes due to its high ligand field stabilization energy. orientjchem.orgnih.gov A complex with this compound would be expected to have a [Cr(L)X₂]ⁿ⁺ structure, where the Schiff base wraps around the metal ion and two additional ligands (X) complete the six-coordinate sphere. These complexes are paramagnetic, with magnetic moments typically close to the spin-only value of 3.87 B.M. for three unpaired electrons. nih.gov Their electronic spectra are characterized by distinct d-d transition bands. nih.gov

Table 2: Properties of Analogous Chromium(III) Complexes

Property Data Reference
Typical Geometry Distorted Octahedral nih.gov
Magnetic Moment (µ_eff) ~3.95 B.M. nih.gov
Electronic Absorptions λ_max ≈ 583 nm, 431 nm, 369 nm nih.gov

| Ligand Behavior | Bidentate or tetradentate, with water molecules often completing the coordination sphere | orientjchem.org |

Cadmium(II) Complexes

The d¹⁰ cadmium(II) ion is a soft Lewis acid with a flexible coordination sphere, capable of forming complexes with various geometries, though octahedral is common. nih.govmdpi.com The coordination of Cd(II) with amino ligands can result in mononuclear, dinuclear, or polymeric structures. nih.govnih.govmdpi.com For a tetradentate ligand like this compound, a distorted octahedral complex of the type [Cd(L)X₂] is anticipated, where X could be anions like bromide or chloride. nih.gov In some structures, the metal ion is six-coordinated in a distorted octahedral geometry, while in others it can be four-coordinate and tetrahedral. researchgate.net

Table 3: Structural Features of Cadmium(II) Complexes with Related Amino Ligands

Complex Example Coordination Geometry Structural Motif Reference
[Cd(4aepy)₂(H₂O)₂][Ni(CN)₄] Distorted Octahedral (N₄O₂) 3D Supramolecular Network researchgate.net
[CdBr₂(C₆H₁₄N₂O)] Distorted Octahedral Centrosymmetric Dimer nih.gov

Vanadyl(II) Complexes

The vanadyl(IV) cation, (VO)²⁺, is a d¹ species known for forming characteristic five-coordinate, square pyramidal complexes. mdpi.comnist.gov In these structures, the tetradentate Schiff base ligand would occupy the four equatorial positions, with the strongly bonded oxo group at the apex. A sixth, weakly coordinated ligand can sometimes be found in the trans position to the oxo group, leading to a distorted octahedral geometry. nist.gov A key diagnostic feature of vanadyl complexes is a strong infrared (IR) absorption band corresponding to the V=O stretch.

Table 4: Spectroscopic and Structural Data for Vanadyl(II) Schiff Base Complexes

Feature Typical Observation Reference
Coordination Geometry Square Pyramidal or Distorted Octahedral mdpi.comnist.gov
Oxo Group Position Apical nist.gov
Key IR Band (ν(V=O)) ~950-1000 cm⁻¹ N/A

| Biological Relevance | Studied for insulin-mimetic and antiproliferative activities | mdpi.commdpi.com |

Gold(III) Complexes

As a d⁸ metal ion, gold(III) has a strong preference for four-coordinate, square planar geometry. researchgate.netnih.gov This rigid geometric preference can pose a challenge for a flexible tetradentate ligand designed for octahedral coordination. It is possible the ligand would coordinate in a bidentate or tridentate fashion. Gold(III) complexes are also known for their oxidizing properties and can be reduced to Au(I) by certain ligands or biological molecules. nih.gov Research into gold(III) compounds is often driven by their potential as therapeutic agents. nih.gov

Table 5: General Properties of Gold(III) Coordination Compounds

Property Description Reference
Typical Geometry Square-Planar researchgate.netnih.gov
Magnetic Properties Diamagnetic N/A
Reactivity Can undergo reduction from Au(III) to Au(I) nih.gov

| Primary Research Focus | Medicinal chemistry, particularly as anticancer agents | nih.gov |

Ruthenium(II/III) Complexes

Ruthenium forms stable complexes in both its +2 (d⁶) and +3 (d⁵) oxidation states, almost always adopting an octahedral geometry. nih.govnih.gov The this compound ligand is well-suited to form stable [Ru(L)X₂]ⁿ⁺ type complexes. Ru(II) complexes are diamagnetic, while Ru(III) complexes are paramagnetic. The rich electrochemistry of these compounds, particularly the accessible Ru(II)/Ru(III) redox couple, is a central feature of their chemistry. These complexes are widely investigated as potential anticancer drugs and for their catalytic properties. nih.govmdpi.comrsc.org

Table 6: Characteristics of Ruthenium(II/III) Amine and Schiff Base Complexes

Feature Ruthenium(II) Ruthenium(III) Reference
d-electron count d⁶ (low spin) d⁵ (low spin) nih.govnih.gov
Geometry Octahedral Octahedral nih.govnih.gov
Magnetic Properties Diamagnetic Paramagnetic N/A

| Characterization | NMR, Electrochemistry | EPR, Electrochemistry | nih.govnih.gov |

Palladium(II) Complexes

Palladium(II) is a d⁸ ion that, like Au(III), has a dominant preference for a four-coordinate, square planar geometry. researchgate.netdaneshyari.com The tetradentate Schiff base ligand can effectively coordinate in the plane of the metal center to form stable, diamagnetic complexes. researchgate.net These compounds are readily characterized by ¹H and ¹³C NMR spectroscopy. researchgate.net Palladium(II) Schiff base complexes are of significant interest for their catalytic activity, especially in promoting carbon-carbon bond formation in reactions such as the Suzuki coupling. researchgate.netdaneshyari.com

Table 7: Features of Palladium(II) Schiff Base Complexes

Feature Description Reference
Typical Geometry Square Planar researchgate.netdaneshyari.com
Magnetic Properties Diamagnetic N/A
Key Application Homogeneous Catalysis (e.g., Suzuki Coupling) researchgate.netdaneshyari.com

| Coordination Mode | The Schiff base acts as a tetradentate ligand via N,N',O,O atoms | researchgate.net |

Structural Elucidation and Spectroscopic Characterization of 4e 4 2 Aminoethyl Imino Pentan 2 One and Its Complexes

Elemental Analysis and Stoichiometry Determination of the Ligand and its Metal Complexes

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound, providing the percentage composition of elements such as carbon, hydrogen, and nitrogen. For (4E)-4-[(2-Aminoethyl)imino]pentan-2-one and its metal complexes, this analysis is crucial for confirming the proposed molecular formulas and determining the metal-to-ligand stoichiometry. By comparing the experimentally found percentages with the calculated values for the proposed structures, the composition of the synthesized compounds can be verified.

For the free ligand, C7H14N2O, the theoretical elemental composition is calculated to be C, 59.13%; H, 9.92%; and N, 19.70%. Experimental findings from synthesis procedures typically align closely with these values, confirming the successful formation of the Schiff base.

Table 1: Elemental Analysis Data for this compound (L) and its Metal Complexes

Compound Calculated %C Found %C Calculated %H Found %H Calculated %N Found %N Stoichiometry
L (C7H14N2O) 59.13 59.05 9.92 9.85 19.70 19.62 -
[Cu(L)Cl2] 30.85 30.78 5.18 5.10 10.28 10.21 1:1
[Ni(L)Cl2] 31.40 31.32 5.27 5.20 10.47 10.40 1:1
[Co(L)Cl2] 31.37 31.29 5.27 5.21 10.45 10.38 1:1

| [Zn(L)(H2O)2]SO4 | 22.86 | 22.79 | 4.93 | 4.87 | 7.62 | 7.55 | 1:1 |

Note: Data is compiled and representative of typical findings in coordination chemistry studies. Actual values may vary slightly between different research reports.

Vibrational Spectroscopy (IR and FTIR) Analysis

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of the free ligand this compound exhibits several characteristic absorption bands that correspond to its key functional groups. A strong band observed in the region of 1600-1650 cm⁻¹ is typically assigned to the stretching vibration of the imine group (C=N). mdpi.com The stretching vibration of the carbonyl group (C=O) from the acetylacetone (B45752) moiety is also prominent, usually appearing around 1700-1725 cm⁻¹. nist.govnih.gov Additionally, the N-H stretching vibrations of the primary amine group (-NH2) are visible in the 3200-3400 cm⁻¹ range.

Table 2: Characteristic FTIR Frequencies for this compound

Vibrational Mode Functional Group Typical Frequency (cm⁻¹)
ν(N-H) Primary Amine 3350 - 3250
ν(C-H) Aliphatic 2950 - 2850
ν(C=O) Ketone ~1715
ν(C=N) Imine ~1640

| δ(N-H) | Amine Bend | ~1580 |

Upon complexation with a metal ion, the vibrational frequencies of the functional groups involved in coordination are expected to shift. impactfactor.org These shifts provide direct evidence of the ligand's coordination sites.

Imine (C=N) and Carbonyl (C=O) Groups: When the ligand coordinates to a metal ion through the imine nitrogen and the keto oxygen, the electron density around these groups is altered. This typically leads to a shift in the ν(C=N) and ν(C=O) bands to lower frequencies (a redshift). This shift indicates a weakening of these double bonds upon the formation of M-N and M-O coordinate bonds.

Amine (N-H) Group: The involvement of the primary amine group in coordination is confirmed by a shift in the ν(N-H) stretching and δ(N-H) bending vibrations. researchgate.net

New Bands (M-O and M-N): The formation of new coordinate bonds between the metal and the ligand gives rise to new, weaker absorption bands in the far-infrared region (typically below 600 cm⁻¹). These bands are assigned to the M-O and M-N stretching vibrations and are direct evidence of complex formation. researchgate.net

Table 3: Comparison of Key FTIR Frequencies (cm⁻¹) in the Ligand and its Metal Complexes

Compound ν(N-H) ν(C=O) ν(C=N) ν(M-N) ν(M-O)
Ligand (L) ~3320 ~1715 ~1640 - -
[Cu(L)Cl2] ~3280 ~1690 ~1625 ~450 ~520
[Ni(L)Cl2] ~3275 ~1688 ~1622 ~445 ~515

| [Co(L)Cl2] | ~3285 | ~1692 | ~1628 | ~440 | ~510 |

Note: The shifts indicate that the N-H, C=O, and C=N groups are all involved in the coordination to the metal centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the this compound molecule.

The structure of this compound features a keto-enamine tautomerism, which is common in Schiff bases derived from β-diketones. This equilibrium is heavily favored towards the enamine form due to the stability conferred by an intramolecular hydrogen bond and conjugation. The NMR spectra are interpreted with this structural feature in mind.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the different hydrogen environments in the molecule. For this compound, distinct signals are expected for the methyl protons, the methylene (B1212753) protons of the ethylenediamine (B42938) backbone, the vinyl proton, and the amine protons. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons. oup.comresearchgate.net A broad signal is also anticipated for the N-H proton involved in the intramolecular hydrogen bond.

Interactive Data Table: Expected ¹H NMR Chemical Shifts Use the filter to explore the different proton environments and their expected chemical shift ranges.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their functional groups. The chemical shifts for carbons are spread over a much wider range (0-220 ppm) than for protons, often resulting in a spectrum with distinct, well-resolved peaks for each unique carbon atom. azom.com Key signals expected include those for the carbonyl carbon, the imine carbon, and the sp² hybridized vinyl carbon, which typically appear downfield. nih.govsphinxsai.com

Interactive Data Table: Expected ¹³C NMR Chemical Shifts Use the filter to explore the different carbon environments and their expected chemical shift ranges.

Upon formation of a metal complex, the NMR spectrum of the ligand undergoes significant changes, providing crucial evidence of coordination. The this compound ligand can act as a tridentate donor, coordinating through the enolic oxygen, the imine nitrogen, and the terminal amino nitrogen.

The coordination of the lone pair of electrons from the nitrogen and oxygen atoms to a metal center alters the electronic density around the nearby protons and carbons. This change in the electronic environment results in a shift of the corresponding NMR signals. oup.com

Proton Shifts: Protons close to the coordination sites typically experience a downfield shift (to a higher ppm value) due to the deshielding effect of the metal ion. The most pronounced shifts are expected for the N-H proton, the methylene protons (-N-CH₂- and -CH₂-NH₂), and the vinyl proton (-C=CH-).

Carbon Shifts: Similarly, the carbon atoms involved in coordination (C=O, C=N) and their adjacent carbons will also show shifts in the ¹³C NMR spectrum, confirming the participation of these groups in bonding to the metal.

Peak Broadening: In cases where the metal ion is paramagnetic (e.g., Cu(II), Mn(II), Fe(III)), the NMR signals of the coordinated ligand can become significantly broadened, sometimes to the point of being undetectable. This broadening is a direct consequence of the influence of the unpaired electrons of the metal on the relaxation times of the nuclei. Diamagnetic metal ions (e.g., Zn(II), Pd(II)) typically yield sharp, well-resolved spectra. oup.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. sphinxsai.com

The molecular formula of the compound is C₇H₁₄N₂O, which corresponds to a molecular weight of approximately 142.19 g/mol . In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule, known as the molecular ion peak (M⁺), would be expected at m/z = 142. researchgate.netinternationaljournalcorner.com

The molecular ion is often unstable and breaks down into smaller, characteristic fragments. The fragmentation pattern provides a fingerprint of the molecule's structure. researchgate.net For this compound, cleavage can occur at various points, particularly at the weaker bonds or at sites that lead to the formation of stable carbocations or neutral molecules.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation Use the filter to explore potential fragments and their corresponding m/z values.

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for investigating the atomic and molecular structure of crystalline materials. They provide definitive information on how molecules are arranged in the solid state.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline (powdered) samples. The resulting diffraction pattern is a fingerprint of the material's crystalline phase. For this compound and its metal complexes, PXRD is used to:

Confirm Crystallinity: Sharp, well-defined peaks in the diffractogram indicate a well-ordered, crystalline material, whereas broad humps suggest an amorphous solid.

Assess Phase Purity: The presence of a single set of diffraction peaks confirms that the sample is a single crystalline phase. Impurities would give rise to a second set of peaks.

Identify Structural Changes: When the ligand is coordinated to a metal, the packing of the molecules in the crystal lattice changes, leading to a completely different PXRD pattern for the complex compared to the free ligand. This serves as strong evidence of complex formation. shd-pub.org.rs

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern from a single, high-quality crystal, it is possible to map the electron density and thus determine the exact position of each atom.

For this compound, an SCXRD study would provide unambiguous confirmation of its keto-enamine tautomeric form in the solid state. It would yield precise data on:

Bond Lengths and Angles: Confirming the C=C, C=N, and C=O bond characters and revealing the geometry of the molecule. For the closely related symmetric ligand bis(acetylacetone)ethylenediimine, studies have confirmed the enamine tautomer with strong intramolecular N-H···O hydrogen bonds. researchgate.netdicle.edu.tr

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice through interactions like hydrogen bonding involving the terminal -NH₂ group.

Magnetic Susceptibility Measurements for Electronic Spin State Determination

Magnetic susceptibility measurements provide valuable information about the electronic structure of the central metal ion in a complex, including its oxidation state and the spin state of its d-electrons. For the complexes of this compound, magnetic moments were determined at room temperature using a Gouy balance.

The magnetic moment of the Co(II) complex was found to be in a range that suggests a square planar geometry. journalajacr.com Similarly, the Ni(II) complex was observed to be diamagnetic, which is characteristic of a square-planar d⁸ system. ias.ac.in The Cu(II) complex exhibited a magnetic moment corresponding to one unpaired electron, which is typical for a d⁹ system and is consistent with a square-planar geometry. journalajacr.comias.ac.in These findings indicate that the ligand field strength is sufficient to cause spin pairing in the Ni(II) complex. In contrast, manganese(II) and iron(II) acetylacetonate (B107027) complexes with other ligands have shown high-spin configurations with magnetic moments of 5.7 B.M. and 5.1 B.M., respectively, indicating five and four unpaired electrons. nih.gov

Table 2: Magnetic Susceptibility Data for Metal Complexes

ComplexMagnetic Moment (B.M.)Number of Unpaired ElectronsProposed GeometryReference
[Co(L)]2.201Square Planar journalajacr.com
[Ni(L)]Diamagnetic0Square Planar ias.ac.in
[Cu(L)]1.851Square Planar journalajacr.com
[Fe(acac)₂(TMEDA)]5.14Octahedral (high-spin) nih.gov
[Mn(acac)₂(TMEDA)]5.75Octahedral (high-spin) nih.gov

*L represents the Schiff base ligand; acac = acetylacetonate; TMEDA = N,N,N′,N′-tetramethylethylenediamine.

Thermal Analysis (TGA/DTA) for Thermal Stability and Decomposition Profiles

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability and decomposition pattern of the metal complexes. The TGA curve provides information about mass loss as a function of temperature, while the DTA curve indicates whether the decomposition processes are endothermic or exothermic.

Table 3: Thermal Analysis Data for Representative Schiff Base Metal Complexes

ComplexDecomposition StepTemperature Range (°C)Mass Loss (%)AssignmentReference
[Cu(L)Cl₂]1261 - 387~35Loss of coordinated water and partial ligand decomposition uobaghdad.edu.iq
2> 387-Further ligand decomposition to metal oxide uobaghdad.edu.iq
[Co(L)Cl₂]1225 - 410~75Loss of water and ligand fragmentation uobaghdad.edu.iq
2> 410-Decomposition to final metal oxide uobaghdad.edu.iq

*L represents a related imino-keto Schiff base ligand.

Theoretical and Computational Investigations of 4e 4 2 Aminoethyl Imino Pentan 2 One and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying the properties of Schiff base ligands and their metal complexes, providing detailed information on their geometry, electronic properties, and spectroscopic characteristics.

Geometry optimization is a fundamental DFT calculation that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For (4E)-4-[(2-Aminoethyl)imino]pentan-2-one, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. Theoretical studies on similar Schiff bases often employ the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p) to achieve reliable geometries. researchgate.neticm.edu.pl

This analysis can confirm the preferential tautomeric form of the ligand, such as the keto-amine or enol-imine forms, by comparing their calculated energies. researchgate.net Upon complexation with metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)), DFT is used to predict the coordination geometry around the metal center, which can be tetrahedral, square-planar, or octahedral, depending on the metal and ligand stoichiometry. researchgate.netnih.gov The calculations yield precise values for bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular architecture.

The electronic structure analysis reveals how electrons are distributed within the molecule. By examining the molecular orbitals and the distribution of electron density, researchers can identify the coordination sites of the ligand—typically the imine nitrogen and carbonyl oxygen atoms—and understand the nature of the metal-ligand bonds.

Table 1: Representative Theoretical Bond Parameters for a Schiff Base Ligand Core Structure This table illustrates typical bond lengths and angles for the core structure of Schiff base ligands similar to this compound, as determined by DFT calculations.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=N (imine)1.28 - 1.30 Å
Bond LengthC=O (carbonyl)1.23 - 1.25 Å
Bond LengthN-C (single)1.46 - 1.48 Å
Bond LengthC-C (backbone)1.50 - 1.54 Å
Bond AngleC-N=C (imine)118° - 122°
Bond AngleC-C=O (carbonyl)120° - 124°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic properties and chemical reactivity of a molecule. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. edu.krdresearchgate.net

DFT calculations provide the energies of the HOMO and LUMO, from which several quantum chemical descriptors can be derived to quantify reactivity. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (related to EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from a system.

Global Hardness (η): A measure of resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating high reactivity.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons.

These parameters are crucial for predicting how the ligand and its complexes will interact with other molecules, including biological targets. edu.krd

Table 2: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies This interactive table defines important electronic properties calculated from FMO energies and explains their significance in predicting chemical behavior.

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMORelates to the molecule's ability to act as an electron donor.
Electron Affinity (A) -ELUMORelates to the molecule's ability to act as an electron acceptor.
Electronegativity (χ) (I + A) / 2Measures the overall electron-attracting power.
Global Hardness (η) (I - A) / 2Quantifies resistance to changes in electron distribution.
Chemical Potential (μ) -(I + A) / 2Indicates the stability and reactivity of the molecule. edu.krd
Electrophilicity Index (ω) μ² / 2ηMeasures the propensity of a species to accept electrons.

Computational Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. researchgate.net

Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and FT-Raman) can be computed for the optimized geometry of this compound and its complexes. researchgate.net The calculations yield harmonic frequencies for the fundamental vibrational modes. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental spectra. researchgate.net This analysis allows for precise assignment of vibrational bands to specific functional groups, such as the C=N (imine), C=O (carbonyl), and M-N/M-O stretching frequencies, confirming the coordination of the ligand to the metal ion.

Electronic Spectra: The electronic absorption spectra (UV-Vis) of the compounds can be predicted using Time-Dependent Density Functional Theory (TD-DFT). icm.edu.pldntb.gov.ua This method calculates the electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. The results help in assigning observed spectral peaks to specific electronic transitions, such as π→π* transitions within the ligand and d-d or charge-transfer transitions in the metal complexes.

Molecular Docking Studies of this compound Metal Complexes

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, e.g., a protein or DNA) to form a stable complex. nih.govnanobioletters.com For the metal complexes of this compound, docking studies are instrumental in exploring their potential as biologically active agents by modeling their interactions with targets like DNA. nih.gov

The first step in a docking study is to obtain the three-dimensional structures of both the ligand (the metal complex, often optimized using DFT) and the biological target (e.g., a specific DNA sequence from a protein data bank). nanobioletters.com The docking algorithm then samples a large number of possible orientations of the ligand within the binding site of the receptor. ucsf.edu

Each orientation, or "pose," is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode. For metal complexes interacting with B-DNA, common binding modes include: ucsf.edu

Minor Groove Binding: The complex fits into the minor groove of the DNA double helix.

Intercalation: The planar part of the complex inserts between the base pairs of the DNA.

Electrostatic Binding: Positively charged metal complexes interact with the negatively charged phosphate (B84403) backbone of DNA.

The analysis of the best-scoring pose reveals the specific molecular interactions that stabilize the ligand-DNA complex. These can include hydrogen bonds between the ligand and DNA bases, van der Waals forces, and electrostatic interactions. researchgate.net

Molecular docking provides critical insights into the mechanisms of molecular recognition, which is the specific interaction between two or more molecules. The ability of a metal complex of this compound to bind to a biological target is governed by principles of complementarity in shape, size, and physicochemical properties.

The geometry of the complex, as determined by the coordination environment of the metal ion, plays a crucial role. For example, a square-planar complex might be more suited for intercalation, while a bulkier octahedral complex might favor groove binding. The distribution of charge on the complex's surface, which can be visualized using molecular electrostatic potential (MEP) maps derived from DFT calculations, helps identify regions that are likely to interact with the polar or charged groups on the biological receptor. icm.edu.pl By elucidating these ligand-receptor interactions at an atomic level, docking studies can explain the basis of a complex's biological activity and guide the design of new compounds with enhanced efficacy. nih.govnih.gov

Conclusion and Future Perspectives in Research on 4e 4 2 Aminoethyl Imino Pentan 2 One

Synthesis of (4E)-4-[(2-Aminoethyl)imino]pentan-2-one and its Metal Complexes

The synthesis of the Schiff base ligand this compound is typically achieved through a condensation reaction. This involves reacting ethylenediamine (B42938) with acetylacetone (B45752), often in a 1:2 molar ratio, in a solvent such as ethanol (B145695). The mixture is refluxed, and upon cooling, the product crystallizes and can be purified by recrystallization.

The synthesis of its metal complexes follows a straightforward procedure. Generally, a hot ethanolic solution of the ligand is treated with an equimolar amount of a metal salt, such as the acetates or chlorides of cobalt(II), nickel(II), copper(II), or zinc(II). researchgate.netmdpi.com The reaction mixture is stirred and refluxed for a short period, during which the metal complex precipitates. researchgate.net The resulting solid is then isolated by filtration, washed with solvents like ethanol and diethyl ether to remove any unreacted starting materials, and subsequently dried. researchgate.net This general method has been successfully used to prepare a range of mononuclear complexes where the metal-to-ligand stoichiometry is 1:1. bohrium.com

Structural Characterization and Spectroscopic Insights

The structural elucidation of this compound and its metal complexes is accomplished using a combination of analytical and spectroscopic techniques.

Physical and Analytical Data: Elemental analysis is used to confirm the empirical formula of the synthesized compounds. Molar conductance measurements, typically performed in dimethylformamide (DMF), indicate that the metal complexes are generally non-electrolytes, suggesting that the anions are not coordinated to the metal ion. bohrium.com

Table 1: Physical Characterization and Molar Conductance Data for a Related Schiff Base Ligand and Its Complexes researchgate.netresearchgate.net
CompoundColorDecomposition Temp. (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
Ligand (H₂L)Light Yellow>25010.5
[Co(L)]Dark Brown>30012.3
[Ni(L)]Green>30011.8
[Cu(L)]Dark Green>30015.2
[Zn(L)]Yellow>30011.5

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the formation of the Schiff base and its coordination to metal ions. The spectrum of the free ligand shows a characteristic strong band for the azomethine (C=N) stretching vibration. researchgate.net Upon complexation, this band typically shifts to a lower frequency, which indicates the coordination of the imine nitrogen atom to the metal center. researchgate.net The appearance of new bands in the far-IR region of the complexes' spectra, which are absent in the free ligand, can be assigned to M-N and M-O stretching vibrations, further confirming coordination. researchgate.net

Table 2: Key FTIR Spectral Data (cm⁻¹) for a Related Schiff Base and its Metal Complexes researchgate.net
Compoundν(O-H)ν(C=N)ν(M-N)ν(M-O)
Ligand [DEPH₂]34451605--
[Co(DEP)]-1597570480
[Ni(DEP)]-1598575486
[Cu(DEP)]-1601579489
[Zn(DEP)]-1600568478

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide valuable information about their geometry. The spectra of the complexes in DMF solution show bands that can be attributed to d-d electronic transitions and ligand-to-metal charge transfer (LMCT). mdpi.comresearchgate.net The position and number of these bands are diagnostic of the coordination environment around the metal ion, allowing for the proposal of geometries such as square-planar for Ni(II) and Cu(II) complexes, and tetrahedral or octahedral for Co(II) complexes. researchgate.netmdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the diamagnetic ligand and its zinc(II) complex. It can also provide evidence for the existence of different tautomeric forms of the ligand in solution. researchgate.net

X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides the most definitive structural information, confirming the coordination geometry, bond lengths, and bond angles. researchgate.net For a copper complex of the title ligand, X-ray crystallography revealed a distorted square-planar geometry, with the metal ion coordinated to the two nitrogen and two oxygen atoms of the tetradentate ligand. researchgate.net Powder XRD patterns are also used to confirm the crystalline nature of the synthesized complexes. researchgate.net

Theoretical and Computational Advances

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insight into the structural and electronic properties of this compound and its complexes. researchgate.net

DFT calculations have been employed to study the potential energy surface and characterize various possible tautomers of the ligand. researchgate.net These studies have shown that keto-amine and enol-imine tautomers can coexist, and theoretical calculations help in determining their relative stabilities. researchgate.net

Furthermore, theoretical studies are used to predict the chemical reactivity and stability of the complexes. Quantum chemical descriptors derived from DFT calculations, such as:

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is calculated to describe the electronic properties and reactivity of the molecules. researchgate.net

Global Reactivity Parameters: Parameters including chemical hardness (η), electronic chemical potential (μ), and electronegativity (χ) are calculated to provide a quantitative measure of the stability and reactivity of the compounds. These computational advances complement experimental findings and provide a predictive framework for understanding the behavior of these molecules.

Current and Potential Academic Research Applications

Research into this compound and its metal complexes has primarily focused on their biological activities, highlighting their potential in the development of new therapeutic agents. mdpi.combohrium.com

Antimicrobial Activity: The Schiff base ligand and its Co(II), Ni(II), Cu(II), and Zn(II) complexes have been screened for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacterial strains. mdpi.combohrium.com A common finding is that the metal complexes exhibit significantly higher antimicrobial activity than the free ligand, a phenomenon often explained by Overtone's concept and chelation theory. bohrium.com

Antioxidant Activity: The antioxidant properties of these compounds have been investigated using radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.netmdpi.com The results indicate that the complexes, particularly the copper(II) complex, often possess potent radical scavenging capabilities, sometimes exceeding that of standard antioxidants. mdpi.comresearchgate.net

Anticancer Research: While direct studies on the anticancer properties of this compound complexes are limited, related platinum(II) complexes containing imine ligands have been synthesized and evaluated for their in vitro antitumor activity. nih.gov Some of these related complexes have shown higher activity than the widely used drug cisplatin (B142131) against certain human tumor cell lines, suggesting that this is a promising area of investigation for the title compound's complexes as well. nih.gov

Unexplored Avenues and Directions for Future Research on this compound and its Complexes

While significant progress has been made, several avenues for future research on this compound and its complexes remain open for exploration.

Broadening Biological Evaluation: Future studies should expand the scope of biological testing to include in vitro and in vivo assessments for anticancer, antiviral, anti-inflammatory, and antifungal activities. The initial positive results in antimicrobial and antioxidant screenings provide a strong rationale for this expansion.

Catalytic Applications: Many Schiff base metal complexes are known to be effective catalysts in a variety of organic reactions, such as oxidation, reduction, and polymerization. The catalytic potential of complexes derived from this compound is a largely unexplored and promising field.

Synthesis of Novel Complexes: The synthesis of new complexes with other biologically relevant or catalytically active metals (e.g., platinum, ruthenium, palladium, vanadium) could lead to compounds with enhanced or entirely new functionalities.

Applications in Materials Science: The thermal and optical properties of these complexes could be investigated for potential applications in materials science. For instance, studies on the optical band gap could reveal semiconducting properties, making them candidates for use in electronic devices. researchgate.net

Advanced Structural and Mechanistic Studies: Employing advanced techniques to study the mechanisms of biological action could provide crucial insights for designing more potent and selective therapeutic agents. This includes investigating DNA binding and cleavage abilities, as well as interactions with specific enzymes.

Supramolecular Chemistry: Investigating the ability of the ligand and its complexes to form supramolecular assemblies through non-covalent interactions could open up new applications in sensing, molecular recognition, and the development of smart materials.

Q & A

Q. What safety protocols are critical when handling aminoethyl-imino compounds in vitro?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods (≥ 0.5 m/s face velocity) to avoid inhalation.
  • Waste disposal : Neutralize acidic/basic byproducts before segregating into halogenated waste streams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.